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Compound Name: Veralipride

Cat. No.: B1683490 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the available information regarding the preclinical safety

and toxicity of veralipride. Despite a comprehensive search of scientific literature and

regulatory agency databases, detailed quantitative data from preclinical toxicology studies,

such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values, and specific

experimental protocols remain largely unavailable in the public domain. This is primarily

because veralipride has been withdrawn from the market in several countries due to safety

concerns in clinical use, and the full preclinical data packages submitted for initial marketing

authorization are not publicly accessible.

Mechanism of Action
Veralipride is a substituted benzamide that acts as a dopamine D2 receptor antagonist.[1] Its

therapeutic effect in the treatment of vasomotor symptoms (hot flushes) associated with

menopause was attributed to its antidopaminergic action.[1][2][3] By blocking D2 receptors,

veralipride was thought to modulate the thermoregulatory center in the hypothalamus.

Veralipride is known to induce prolactin secretion, a common effect of D2 receptor

antagonists, without direct estrogenic or progestagenic effects.[1]

Signaling Pathway
The primary signaling pathway influenced by veralipride involves the blockade of dopamine

D2 receptors. This action disrupts the normal downstream signaling cascade initiated by
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Veralipride's antagonistic action on the Dopamine D2 receptor.

Preclinical Safety Evaluation: Data Gap
A thorough search for specific preclinical safety and toxicity data for veralipride yielded limited

results. Standard preclinical assessments for a new drug would typically include a battery of

studies to characterize its toxicological profile. The general methodologies for these studies are

outlined below, but specific protocols and quantitative results for veralipride are not publicly

available.

Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a

substance. These studies help in identifying the median lethal dose (LD50) and observing signs

of toxicity.

General Experimental Protocol (Rodent Model):

Species: Typically rats or mice.

Administration: A single dose administered via the intended clinical route and often an

intravenous route.

Observation Period: Usually 14 days.

Parameters Monitored: Clinical signs of toxicity, body weight changes, and mortality.
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Endpoint: Determination of LD50 and identification of target organs of toxicity through gross

necropsy.

Subacute and Subchronic Toxicity
These studies involve repeated daily dosing over a period of 2 to 12 weeks to evaluate the

toxic effects of the drug with prolonged exposure.

General Experimental Protocol (Rodent Model):

Species: Rat is a common model.

Dose Levels: At least three dose levels (low, medium, and high) and a control group.

Duration: Typically 28 or 90 days.

Parameters Monitored: Daily clinical observations, weekly body weight and food

consumption, hematology, clinical chemistry, urinalysis at termination.

Endpoint: Identification of a No-Observed-Adverse-Effect-Level (NOAEL), characterization of

dose-response relationships, and identification of target organs through histopathology.

Chronic Toxicity
Chronic toxicity studies extend over a longer period, often 6 to 12 months, to assess the long-

term effects of the drug.

General Experimental Protocol (Rodent and Non-rodent Models):

Species: One rodent (e.g., rat) and one non-rodent (e.g., dog) species.

Duration: 6 months in rodents and 9-12 months in non-rodents.

Parameters Monitored: Similar to subchronic studies, with more extensive histopathological

examination.

Endpoint: To support long-term clinical use by identifying potential long-term toxicities.
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Reproductive and Developmental Toxicity
These studies are designed to assess the potential effects of the drug on fertility, embryonic

and fetal development, and pre- and postnatal development.

General Experimental Protocol:

Segment I (Fertility and Early Embryonic Development): Dosing in male and female rats

before and during mating and in females during early gestation.

Segment II (Embryo-fetal Development): Dosing in pregnant rats and rabbits during the

period of organogenesis.

Segment III (Pre- and Postnatal Development): Dosing in pregnant rats from late gestation

through lactation.

Endpoints: Effects on mating, fertility, implantation, fetal viability, fetal abnormalities, and

offspring growth and development.

Mutagenicity and Carcinogenicity
Mutagenicity assays evaluate the potential of a drug to induce genetic mutations, while

carcinogenicity studies assess its potential to cause cancer.

General Experimental Protocols:

Mutagenicity: A battery of tests including an in vitro bacterial reverse mutation assay (Ames

test), an in vitro mammalian cell gene mutation assay, and an in vivo micronucleus test in

rodents.

Carcinogenicity: Long-term studies (typically 2 years) in two rodent species (usually rats and

mice).

Clinical Safety and Market Withdrawal
The primary reason for the lack of accessible preclinical data is likely the withdrawal of

veralipride from the market in several European countries. The European Medicines Agency

(EMA) recommended the withdrawal of marketing authorizations for veralipride in 2007. The

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1683490?utm_src=pdf-body
https://www.benchchem.com/product/b1683490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


decision was based on a review that concluded the benefits of veralipride did not outweigh its

risks, citing serious and potentially irreversible neurological side effects such as tardive

dyskinesia, as well as psychiatric disorders like depression and anxiety.

While clinical studies demonstrated some efficacy in reducing hot flushes, the severity of the

adverse events in the post-marketing phase led to a negative risk-benefit assessment.

Conclusion
Due to the withdrawal of veralipride from major markets and the proprietary nature of

preclinical data submitted for regulatory approval, a detailed technical guide on its preclinical

safety and toxicity with quantitative data and specific experimental protocols cannot be

constructed from publicly available information. The available evidence is overwhelmingly

focused on the clinical safety profile and the ultimate decision to remove the drug from the

market due to significant adverse effects observed in patients. For researchers and drug

development professionals, the case of veralipride serves as a critical reminder of the

importance of thorough post-marketing surveillance and the potential for serious adverse

events to emerge even after a drug has been approved based on its initial preclinical and

clinical data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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